
N-Benzyl-2-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-cyclopropylbenzamide is an organic compound with the molecular formula C17H17NO It is a benzamide derivative characterized by the presence of a benzyl group attached to the nitrogen atom and a cyclopropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
N-Benzyl-2-cyclopropylbenzamide can be synthesized through several methods. One common approach involves the condensation of benzylamine with 2-cyclopropylbenzoic acid. The reaction typically requires a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Another method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of solid-supported catalysts and automated systems can further streamline the synthesis process, ensuring consistent product quality and reducing production costs.
化学反応の分析
Types of Reactions
N-Benzyl-2-cyclopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of N-benzyl-2-cyclopropylbenzylamine.
Substitution: The benzyl group can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS) or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) or sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: N-benzyl-2-cyclopropylbenzylamine.
Substitution: Various substituted benzamides depending on the reagent used.
科学的研究の応用
N-Benzyl-2-cyclopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-Benzyl-2-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the cyclopropyl group provides steric hindrance, influencing the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
N-Benzyl-2-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
N-Benzyl-2-methylbenzamide: Contains a methyl group instead of a cyclopropyl group.
N-Benzyl-2-chlorobenzamide: Features a chlorine atom in place of the cyclopropyl group.
Uniqueness
N-Benzyl-2-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
特性
CAS番号 |
918867-72-8 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC名 |
N-benzyl-2-cyclopropylbenzamide |
InChI |
InChI=1S/C17H17NO/c19-17(18-12-13-6-2-1-3-7-13)16-9-5-4-8-15(16)14-10-11-14/h1-9,14H,10-12H2,(H,18,19) |
InChIキー |
SCNVJYULCZEVNV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
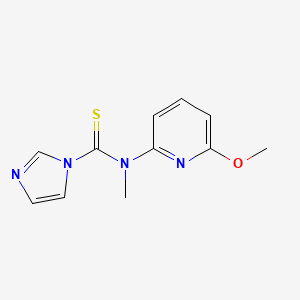
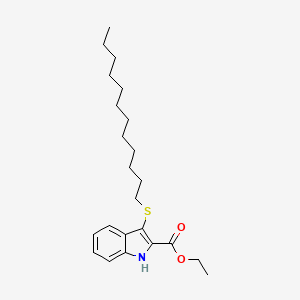
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
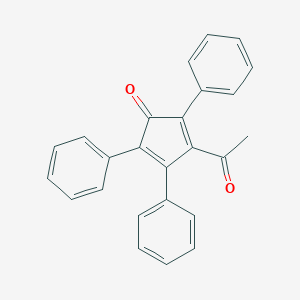
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
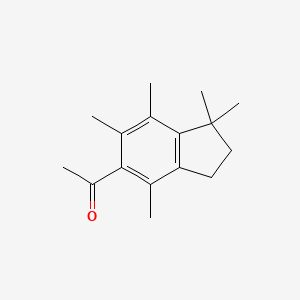
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
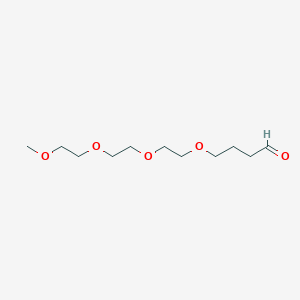
silane](/img/structure/B14180491.png)
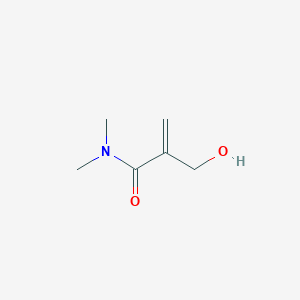
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
